N-(2-cyano-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2-cyano-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16N4O4 and its molecular weight is 388.383. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound N-(2-cyano-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, although not directly mentioned, is related to a class of chemicals explored for various synthetic and structural analyses. One relevant study discusses the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to the formation of different pyridine derivatives, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and others. The molecular structure of these compounds has been confirmed by X-ray diffraction, indicating their potential for further chemical and pharmacological exploration (O'callaghan et al., 1999).
Synthesis and Crystal Structure
Another study focuses on the synthesis and crystal structure of diflunisal carboxamides, providing insights into the structural characteristics of similar compounds. The compounds synthesized from diflunisal, a registered anti-inflammatory drug, were confirmed by single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of new chemical entities (Zhong et al., 2010).
Chemical Reactions and Properties
Investigations into the reactions of certain benzylidene compounds with potassium cyanide have revealed the formation of various products, indicating the versatility of cyano and nitrophenyl groups in chemical syntheses. These reactions showcase the potential of such compounds for generating diverse chemical structures, possibly including this compound (Sword, 1970).
Fluorescence Properties
The study of the non-catalytic conversion of certain alkane tetracarbonitriles in the presence of water, leading to fluorescent pyridine derivatives, opens avenues for the application of these compounds in materials science and biological imaging. The fluorescence properties and quantum yield measurements of these compounds suggest potential utility in various scientific and technological fields (Ershov et al., 2015).
Biological Applications
While the focus was on excluding drug use, dosage, and side effects, the synthesis and evaluation of compounds for potential biological activities, such as antidepressant and nootropic agents, demonstrate the broader applicability of this chemical class in therapeutic development (Thomas et al., 2016).
Properties
IUPAC Name |
N-(2-cyano-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-14-4-2-5-15(10-14)13-24-9-3-6-18(21(24)27)20(26)23-19-8-7-17(25(28)29)11-16(19)12-22/h2-11H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAKBIRFZWERJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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